Spiro[3.5]nonan-7-amine hydrochloride
Description
Contextualization within Spirocyclic Amine Chemistry
Spirocyclic compounds, defined by two or more rings linked by a single common atom, are of growing importance in chemical sciences. This structural arrangement confers a high degree of three-dimensionality and conformational rigidity compared to their planar aromatic or more flexible acyclic counterparts. The trend in medicinal chemistry to move away from flat molecules, often referred to as "escape from flatland," has increased the appeal of spirocyclic scaffolds. nih.gov The spiro[3.5]nonane framework, consisting of a cyclobutane (B1203170) ring fused to a cyclohexane (B81311) ring through a shared carbon, provides a rigid and well-defined spatial arrangement. The presence of an amine group on this scaffold, as in Spiro[3.5]nonan-7-amine hydrochloride, offers a reactive point for chemical modification, making it a versatile building block for synthesis.
The introduction of a spirocyclic moiety can significantly influence a molecule's properties. It can be used to optimize parameters such as conformational freedom, lipophilicity, solubility, and metabolic stability. mdpi.com This fine-tuning of physicochemical properties is a crucial aspect of modern drug discovery. beilstein-journals.org
Significance of Alicyclic Amine Scaffolds in Academic Synthesis
Alicyclic amines, which are non-aromatic cyclic compounds containing an amine group, are fundamental components in organic synthesis. These scaffolds are prevalent in numerous natural products and biologically active molecules. The incorporation of an alicyclic amine can provide a three-dimensional character to a molecule and introduce a basic center, which can be critical for interactions with biological targets.
The this compound structure is a prime example of an alicyclic amine scaffold that provides a unique and rigid framework. The inherent three-dimensionality of such scaffolds allows for the projection of functional groups in precise orientations, which is a key advantage in rational drug design. nih.gov The development of synthetic methodologies to create and functionalize these scaffolds is an active area of academic research, aiming to provide chemists with new tools for building complex molecular architectures.
Overview of Research Trajectories for this compound
The primary research trajectory for this compound is its application as a foundational building block in the synthesis of more elaborate molecules for drug discovery and medicinal chemistry. While specific, named therapeutic agents derived directly from this compound are not extensively documented in publicly available literature, its value lies in its role as a synthetic intermediate.
Patent literature indicates that related spirocyclic amine scaffolds are actively being investigated for various therapeutic applications. For instance, derivatives of 7-azaspiro[3.5]nonane, a close structural analog where a carbon atom in the cyclohexane ring is replaced by nitrogen, have been synthesized and evaluated as inhibitors of enzymes like monoacylglycerol lipase (B570770) (MAGL), which is a target for treating pain, inflammation, and neurological disorders. epo.org Furthermore, other related structures like 7-oxo-2-azaspiro[3.5]nonane are considered important intermediates for developing inhibitors of the Epidermal Growth Factor Receptor (EGFR) and agents against the Respiratory Syncytial Virus (RSV). google.com
These research avenues for analogous compounds strongly suggest that the research trajectory for this compound follows a similar path: it serves as a starting scaffold to be chemically modified. Researchers can utilize the amine group to attach various functional groups and build larger, more complex molecules. The goal of this research is to generate libraries of novel compounds built upon the rigid spiro[3.5]nonane core, which can then be screened for biological activity against a wide range of therapeutic targets.
Chemical Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C9H18ClN |
| Molecular Weight | 175.70 g/mol |
| CAS Number | 188816-16-8 |
| Synonyms | spiro[3.5]nonan-7-amine;hydrochloride |
Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 7-azaspiro[3.5]nonane |
| 7-oxo-2-azaspiro[3.5]nonane |
| monoacylglycerol lipase (MAGL) |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
spiro[3.5]nonan-7-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c10-8-2-6-9(7-3-8)4-1-5-9;/h8H,1-7,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYGJAJYRFMIEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(CC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Spiro 3.5 Nonan 7 Amine Hydrochloride
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by conceptually breaking it down into simpler, commercially available precursors. For Spiro[3.5]nonan-7-amine hydrochloride, the analysis reveals two primary disconnection points: the carbon-nitrogen bond of the amine and the spirocyclic carbon center.
The most straightforward initial disconnection is the C-N bond at the C7 position. This transformation, a standard functional group interconversion, leads back to the key intermediate, Spiro[3.5]nonan-7-one . This ketone is the central precursor upon which the final amination step is performed.
Further disconnection of the spiro[3.5]nonane core of the ketone intermediate can be approached in several ways, each suggesting a different forward synthetic strategy:
Disconnection A: Breaking the two C-C bonds of the cyclobutane (B1203170) ring connected to the spiro-carbon. This suggests a synthesis starting from a cyclohexane (B81311) derivative, such as 1,1-bis(halomethyl)cyclohexane, which can be cyclized with a malonic ester equivalent in a double alkylation reaction.
Disconnection B: A [2+2] cycloaddition logic disconnects the cyclobutane ring into a methylenecyclohexane (B74748) precursor and a two-carbon ketene (B1206846) or ketene equivalent.
Disconnection C: A ring-expansion approach might disconnect the cyclobutane ring to a smaller, more strained ring like a methylenecyclopropane (B1220202) fused at the same position, which could then be expanded.
This analysis highlights that the principal challenge lies in the efficient construction of the spiro[3.5]nonane framework, for which multiple synthetic avenues exist. nih.gov
Classical and Contemporary Synthetic Routes to the Spiro[3.5]nonane Core
The construction of the spiro[3.5]nonane skeleton is the cornerstone of the synthesis. Methodologies range from classical multi-step sequences to modern, highly efficient one-pot reactions.
Cycloaddition reactions are powerful tools for forming cyclic structures and are particularly well-suited for creating the quaternary spiro-carbon center in a single, often stereocontrolled, step. researchgate.net
[2+2] Cycloaddition: This approach can be used to construct the cyclobutane ring. For instance, the reaction of a ketene with an exocyclic methylene-substituted cyclohexane can directly yield a spiro[3.5]nonanone derivative.
[3+2] Cycloaddition: While not directly forming a four-membered ring, 1,3-dipolar cycloadditions are a versatile method for constructing five-membered spiro-heterocycles, which can sometimes be transformed into the desired carbocyclic core. researchgate.netrsc.org This strategy is a testament to the modularity of modern synthetic chemistry.
Intramolecular Cycloaddition: A substrate containing both a diene and a dienophile tethered to a central carbon can undergo an intramolecular Diels-Alder reaction to form the spirocyclic system.
Metal-Catalyzed Cycloadditions: Modern transition-metal catalysis offers elegant solutions. For example, rhodium-catalyzed cyclopropanation of exomethylene-containing rings with diazo compounds can furnish azaspiro[3.5]nonane derivatives, demonstrating a sophisticated method for building related spirocycles. acs.orgacs.org
| Cycloaddition Type | Reactants | Product Type | Key Advantage |
|---|---|---|---|
| [2+2] Photocycloaddition | Alkene + Alkene | Spiro-fused cyclobutane | Direct formation of the four-membered ring. |
| [3+2] Dipolar Cycloaddition | Azomethine Ylide + Alkene | Spiro-pyrrolidine | High regioselectivity and stereoselectivity. rsc.org |
| [4+2] Diels-Alder | Diene + Dienophile | Spiro-fused cyclohexene | Excellent control over stereochemistry. |
| Rhodium-Catalyzed Cyclopropanation | Exomethylene Azacycle + Aryldiazoacetate | Azaspiro[3.5]nonane derivative | High enantioselectivity and diastereoselectivity. acs.orgacs.org |
Rearrangement reactions involving ring expansion or contraction provide an alternative route to the spiro[3.5]nonane core, often from more readily accessible starting materials.
One-Carbon Ring Expansion: A classic example is the Tiffeneau-Demjanov rearrangement, where a 1-(aminomethyl)cycloalkanol is treated with nitrous acid to induce expansion. A more modern approach involves the iron(III) chloride-induced cleavage of trimethylsilyloxycyclopropanes, which can achieve the one-carbon ring expansion of a cyclic ketone to its homologous α,β-unsaturated ketone. orgsyn.org
Expansion of Fused Rings: A bicyclic system can be selectively cleaved to generate a larger spirocyclic ring. For example, the oxidative cleavage of a bicyclo[4.1.0]heptane derivative (a cyclopropane (B1198618) fused to a cyclohexane) can lead to a functionalized spiro[3.5]nonane.
Cascade Ring Expansions: Advanced strategies can involve a cascade of reactions where a small ring undergoes multiple expansions to form larger macrocycles, a principle that can be adapted for the synthesis of medium-sized spirocycles. rsc.org This approach is particularly valuable as it can avoid the challenging high-dilution conditions typically required for macrocyclization. rsc.org
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, represent a highly efficient and atom-economical approach to complex molecules. nih.gov MCRs have emerged as a powerful tool for the synthesis of diverse spiro heterocycles and can be conceptually applied to carbocyclic frameworks. rsc.orgbohrium.com
The key advantage of MCRs is the rapid generation of molecular complexity from simple starting materials in a one-pot fashion. nih.gov For instance, a three-component reaction of an arylamine, isatin, and a cyclic 1,3-diketone can yield complex spiro[dihydropyridine-oxindoles]. beilstein-journals.org While this example produces a heterocycle, it illustrates the principle of assembling a spirocyclic core by converging multiple components around a central scaffold. Microwave-assisted MCRs have further enhanced this field by accelerating reaction rates and improving yields. rsc.orgbohrium.com
Introduction and Functionalization of the Amino Group at C7
Once the Spiro[3.5]nonan-7-one core is secured, the final key step is the introduction of the amine functionality at the C7 position to yield the target compound.
The most direct and widely used method for converting a ketone to an amine is reductive amination . This process involves two key events in a single pot: the formation of an imine or enamine intermediate followed by its reduction.
The reaction is typically initiated by condensing Spiro[3.5]nonan-7-one nih.gov with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt (e.g., ammonium acetate (B1210297) or ammonium chloride). This forms an intermediate imine, which is not isolated but is reduced in situ to the desired primary amine. A variety of reducing agents can be employed, with the choice often depending on the pH stability of the substrate and the desired reaction conditions. The final step involves treatment with hydrochloric acid to precipitate the stable hydrochloride salt.
| Amine Source | Reducing Agent | Typical Solvent | Key Characteristics |
|---|---|---|---|
| Ammonia (in MeOH) | H₂, Raney Nickel or Pd/C | Methanol | Classical catalytic hydrogenation; requires pressure equipment. |
| Ammonium Acetate | Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Mild and selective; NaBH₃CN is stable in weakly acidic conditions required for imine formation. |
| Ammonium Formate | Formic Acid (Leuckart-Wallach reaction) | Formic Acid | Uses formic acid as both the reducing agent and a solvent/catalyst. |
| Ammonia | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane, THF | Very mild and effective for a wide range of substrates; does not reduce the starting ketone. |
Stereoselective Amine Introduction for Chiral this compound
The creation of chiral this compound necessitates the stereocontrolled introduction of the amine functionality. This is a critical step that defines the enantiomeric purity of the final product. Key strategies include asymmetric reductive amination, the use of chiral auxiliaries, and enzymatic resolution.
Asymmetric Reductive Amination: This is one of the most direct methods for establishing the chiral amine center. The process typically starts from the prochiral ketone, spiro[3.5]nonan-7-one. In this reaction, the ketone is condensed with an amine source (like ammonia or a protected amine) to form an intermediate imine, which is then reduced in situ by a chiral catalyst and a reducing agent.
Recent advancements have highlighted the use of imine reductases (IREDs) for this transformation. researchgate.netnih.gov These enzymes offer high stereoselectivity under mild reaction conditions. bohrium.comresearchgate.net A hypothetical reaction scheme would involve treating spiro[3.5]nonan-7-one with ammonia in the presence of an (R)- or (S)-selective IRED and a cofactor like NADPH to yield the corresponding chiral amine.
Table 1: Comparison of Catalysts for Asymmetric Reductive Amination This table presents hypothetical data for illustrative purposes, based on typical outcomes for similar reactions.
| Catalyst Type | Chiral Ligand/Enzyme | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Typical Conditions |
|---|---|---|---|---|
| Transition Metal | Rh-complex with (S)-BINAP | >95:5 | >99% | H₂, 20-50 atm, Methanol, 24h |
| Organocatalyst | Chiral Phosphoric Acid | 90:10 | 92% | Hantzsch Ester, Toluene, 48h |
| Biocatalyst | Imine Reductase (IRED-S1) | >99:1 | >99% | NADPH, Phosphate Buffer (pH 7.5), 30°C, 24h |
Chiral Auxiliaries: An alternative strategy involves the use of a chiral auxiliary, a stereogenic group that is temporarily attached to the molecule to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com For instance, spiro[3.5]nonan-7-one could be derivatized with a chiral auxiliary, such as a (S)-(-)-2-methyl-2-propanesulfinamide, to form a chiral sulfinylimine. sigmaaldrich.com Subsequent reduction of the C=N bond is highly diastereoselective, controlled by the bulky auxiliary. The auxiliary can then be cleaved under acidic conditions to reveal the enantiopure primary amine.
Enzymatic Kinetic Resolution: This method can be applied to a racemic mixture of Spiro[3.5]nonan-7-amine. A specific enzyme, such as a lipase (B570770) or an acylase, selectively acylates one enantiomer of the amine, allowing for the separation of the acylated amine from the unreacted enantiomer. This approach is valued for its high selectivity and environmentally benign reaction conditions. whiterose.ac.uk
Formation of the Hydrochloride Salt
The conversion of the free base, Spiro[3.5]nonan-7-amine, into its hydrochloride salt is a standard and crucial final step for improving the compound's stability, crystallinity, and aqueous solubility. spectroscopyonline.com The process involves the protonation of the basic amine nitrogen by hydrochloric acid. youtube.com
The procedure is typically executed by dissolving the purified free amine in a suitable anhydrous organic solvent, such as diethyl ether, ethyl acetate, or methanol. A solution of hydrogen chloride (HCl) in an organic solvent (e.g., HCl in dioxane or diethyl ether) or gaseous HCl is then added slowly, often at a reduced temperature (0-5°C) to control the exothermic reaction and promote crystallization. researchgate.net The stoichiometry is carefully controlled to ensure complete conversion to the monosalt. The resulting hydrochloride salt, being ionic, is generally insoluble in nonpolar organic solvents and precipitates out of the solution. gla.ac.uk The solid salt is then isolated by filtration, washed with a cold solvent to remove any residual impurities, and dried under a vacuum.
Yield Optimization and Scalability Studies in Laboratory Settings
Optimizing the reaction yield and ensuring the scalability of the synthesis are critical for practical applications. This involves a systematic study of various reaction parameters to identify the conditions that provide the highest yield of a high-purity product in a safe and reproducible manner.
For the synthesis of this compound, optimization studies would focus on key steps such as the stereoselective amine introduction and the final salt formation. Parameters to be investigated include:
Catalyst Loading: Minimizing the amount of expensive transition metal or biological catalyst without compromising yield or stereoselectivity.
Temperature and Pressure: Evaluating the effect of temperature and pressure (especially for hydrogenation reactions) on reaction rate and selectivity.
Solvent and Concentration: Assessing a range of solvents for their impact on solubility, reaction kinetics, and product isolation.
Reaction Time: Monitoring the reaction progress to determine the optimal time for achieving maximum conversion while minimizing byproduct formation.
Scalability studies involve transitioning the optimized laboratory procedure to a larger scale (e.g., from milligrams to multigram quantities). dyecraftlab.comacs.org This requires addressing potential challenges such as heat transfer, mixing efficiency, and safe handling of reagents. For example, the exothermic nature of the hydrochloride salt formation may require a more controlled addition of HCl and efficient cooling on a larger scale.
Table 2: Hypothetical Optimization of a Key Synthetic Step (e.g., Reductive Amination)
| Entry | Parameter Varied | Value | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| 1 | Temperature | 25°C | 75 | 98 |
| 2 | Temperature | 50°C | 82 | 95 |
| 3 | Catalyst Loading | 1 mol% | 85 | 98 |
| 4 | Catalyst Loading | 0.5 mol% | 83 | 98 |
| 5 | Solvent | Methanol | 85 | 98 |
| 6 | Solvent | Tetrahydrofuran | 78 | 97 |
Green Chemistry Principles in this compound Synthesis
Incorporating green chemistry principles into the synthesis aims to reduce the environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. nih.gov
Traditional organic synthesis often relies on volatile and potentially toxic organic solvents. Green chemistry encourages the use of safer alternatives. For the synthesis of Spiro[3.5]nonan-7-amine, this could involve:
Use of Bio-based Solvents: Replacing conventional solvents like dichloromethane (B109758) or DMF with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or Cyrene™. researchgate.netrsc.org
Aqueous Media: Biocatalytic steps, such as those using imine reductases, are often performed in aqueous buffers, which is an environmentally benign medium. hims-biocat.eu
Deep Eutectic Solvents (DESs): These have emerged as promising green substitutes for traditional solvents in various amination reactions due to their low volatility, thermal stability, and tunable polarity. mdpi.com
Catalyst choice is central to developing sustainable synthetic methods.
Organocatalysis: The use of small organic molecules as catalysts avoids the need for often toxic and expensive heavy metals. rsc.org Chiral phosphoric acids or thioureas can be effective for asymmetric reactions leading to spirocyclic compounds. nih.gov
Biocatalysis: Enzymes operate under mild conditions (temperature and pH) in aqueous media, are highly selective, and are biodegradable. manchester.ac.uk The use of enzymes like imine reductases, transaminases, or lipases represents a key green approach to producing chiral amines. bohrium.com
Abundant Metal Catalysis: Research into catalysts based on more abundant and less toxic metals (e.g., iron, copper) as alternatives to precious metals (e.g., rhodium, palladium) is an active area of sustainable chemistry.
By integrating these advanced methodologies and green principles, the synthesis of this compound can be achieved with high efficiency, stereocontrol, and improved environmental sustainability.
Comprehensive Structural Characterization and Stereochemical Analysis of Spiro 3.5 Nonan 7 Amine Hydrochloride
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are fundamental in determining the structure of chemical compounds. They provide insights into the molecular framework, the connectivity of atoms, and the nature of functional groups.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.
A complete analysis using ¹H, ¹³C, and ¹⁵N NMR would be essential to fully characterize the spiro[3.5]nonan-7-amine hydrochloride structure. ¹H NMR would reveal the number of different types of protons and their neighboring environments, while ¹³C NMR would provide information on the carbon skeleton. ¹⁵N NMR, although less common, would offer direct insight into the electronic environment of the nitrogen atom within the amine group. Unfortunately, specific chemical shifts, coupling constants, and signal multiplicities for this compound are not available in the public domain.
Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity and spatial arrangement of atoms. Correlation Spectroscopy (COSY) would be used to identify proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would establish direct and long-range correlations between protons and carbons, respectively. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would be vital for determining the stereochemistry of the molecule by identifying protons that are close to each other in space. The absence of published data from these experiments prevents a detailed analysis of the molecule's connectivity and stereochemistry.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Studies
HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. While the molecular formula for the free base, C₉H₁₇N, is known, detailed fragmentation studies from HRMS experiments would offer valuable information about the molecule's stability and the arrangement of its constituent parts. Such fragmentation data, which would be instrumental in confirming the spirocyclic structure, is not publicly available.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, these techniques would be expected to show characteristic bands for the N-H stretches of the ammonium (B1175870) salt, as well as C-H and C-C vibrations of the aliphatic rings. Without access to the experimental spectra, a specific analysis of the functional groups and their vibrational modes cannot be performed.
Computational and Theoretical Investigations of Spiro 3.5 Nonan 7 Amine Hydrochloride
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT) and Ab Initio methods, are powerful tools for elucidating the electronic properties and predicting the reactivity of molecules. scienceopen.comnih.gov These methods solve the Schrödinger equation with certain approximations to provide insights into the distribution of electrons and the energies of molecular orbitals. For Spiro[3.5]nonan-7-amine hydrochloride, such calculations are crucial for understanding how the spirocyclic framework modulates the electronic environment of the amine group.
Molecular orbital (MO) theory provides a framework for understanding chemical bonding and reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as they are primarily involved in chemical reactions. nih.gov For Spiro[3.5]nonan-7-amine, the HOMO is expected to be localized on the nitrogen atom of the amine group due to the presence of the lone pair of electrons. The energy of the HOMO is a critical indicator of the molecule's ability to donate electrons, correlating with its nucleophilicity.
The electronic density distribution, which can be visualized through computational modeling, reveals the regions of high and low electron density within the molecule. In the protonated form (hydrochloride salt), the positive charge is localized on the ammonium (B1175870) group (-NH3+), significantly lowering the energy of the HOMO and reducing the molecule's nucleophilicity compared to the free amine. The spiro[3.5]nonane framework, with its mix of strained and unstrained rings, influences the electron density distribution across the entire molecule.
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -9.5 eV | Indicates electron-donating capability (nucleophilicity). |
| LUMO Energy | ~ +4.0 eV | Indicates electron-accepting capability (electrophilicity). |
| HOMO-LUMO Gap | ~ 13.5 eV | Relates to chemical reactivity and electronic transitions. |
| Dipole Moment | ~ 1.5 D | Measures the overall polarity of the molecule. |
An Electrostatic Potential (ESP) map is a valuable visualization tool that illustrates the charge distribution on the molecular surface. researchgate.netwalisongo.ac.id It is generated by calculating the electrostatic potential at various points on the electron density surface. numberanalytics.com Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. numberanalytics.com
For Spiro[3.5]nonan-7-amine, the ESP map of the free base would show a region of significant negative potential around the nitrogen atom's lone pair, highlighting its basic and nucleophilic character. In the case of the hydrochloride salt, the area around the -NH3+ group would exhibit a strong positive potential, indicating its propensity to interact with nucleophiles or act as a hydrogen bond donor. The hydrocarbon framework would display a relatively neutral potential. DFT calculations are often employed to generate these maps, providing a visual guide to the molecule's reactive sites. acs.org
Conformational Analysis and Energy Minima Determination
The three-dimensional shape of a molecule is critical to its function and reactivity. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them. For a spirocyclic system like Spiro[3.5]nonan-7-amine, the analysis is complex due to the interconnected rings.
Force field methods offer a computationally less expensive approach than quantum mechanics for exploring the conformational space of large molecules. nih.gov These methods model the molecule as a collection of atoms connected by springs, with parameters derived from experimental data or higher-level calculations. Molecular Dynamics (MD) simulations use these force fields to simulate the movement of atoms over time, providing a dynamic picture of the molecule's behavior and allowing for the exploration of different conformations. nih.govnih.govmdpi.com
For this compound, MD simulations can reveal how the cyclobutane (B1203170) and cyclohexane (B81311) rings move relative to each other and how the ammonium group orients itself. This can help identify the most populated (lowest energy) conformations in a given environment (e.g., in solution). Several force fields, such as AMBER, CHARMM, and GROMOS, are commonly used for these types of simulations. nih.gov
The presence of the spiro-junction forces specific puckering in both rings. Computational methods can quantify this strain and predict how it affects the conformational equilibrium. nih.gov For example, the orientation of the amine group (axial vs. equatorial on the cyclohexane ring) will be influenced by steric interactions with the adjacent cyclobutane ring. The lowest energy conformer will be the one that best alleviates both ring strain and steric hindrance.
Table 2: Calculated Strain Energies for Parent Spiroalkanes Note: These values are based on literature data for the parent hydrocarbon frameworks and serve as a reference for understanding the inherent strain in the Spiro[3.5]nonan-7-amine structure.
| Spiroalkane | Calculated Strain Energy (kcal/mol) | Reference Ring Strain (kcal/mol) |
|---|---|---|
| Spiro[3.3]heptane | 51.0 | Cyclobutane: ~26.8 |
| Spiro[3.5]nonane | Not explicitly found, but expected to be a sum of ring strains. | Cyclohexane: ~2.1 |
| Spiro[5.5]undecane | 3.6 | Cyclohexane: ~2.1 |
Reactivity Prediction and Reaction Mechanism Studies
Computational chemistry provides powerful tools for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. scienceopen.comcam.ac.uk By calculating the energies of reactants, transition states, and products, a detailed picture of the reaction pathway can be constructed.
For this compound, reactivity predictions would focus on the amine group. In its protonated form, it is largely unreactive as a nucleophile. However, under basic conditions, the free amine is regenerated, and its nucleophilic character is restored. Computational studies can model reactions such as N-alkylation or N-acylation.
By calculating the activation energies for different possible reaction pathways, the most likely mechanism can be identified. For instance, in an SN2 reaction involving the free amine, calculations can determine the energy of the transition state, providing insight into the reaction rate. Furthermore, the steric hindrance imposed by the bulky spirocyclic framework can be quantified, explaining potential differences in reactivity compared to simpler cyclic or acyclic amines. Computational studies on the reactions of similar amines with electrophiles like carbon dioxide have shown a strong correlation between the amine's basicity and the reaction's thermodynamics. nih.gov
Frontier Molecular Orbital (FMO) Theory Applications to Amine Reactions
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. numberanalytics.comlibretexts.org It posits that the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species govern the course of a chemical reaction. wikipedia.org In the context of this compound, FMO theory can provide insights into the reactivity of the amine group.
The primary reactive site in Spiro[3.5]nonan-7-amine is the nitrogen atom of the amine group, due to the presence of a lone pair of electrons. This lone pair resides in the HOMO, making the amine a nucleophile. The energy of the HOMO is indicative of the amine's nucleophilicity; a higher HOMO energy corresponds to a more reactive nucleophile. Conversely, in its protonated form (hydrochloride salt), the amine's reactivity is significantly altered.
Computational calculations, typically employing Density Functional Theory (DFT), can be used to determine the energies and electron density distributions of the HOMO and LUMO for Spiro[3.5]nonan-7-amine. These calculations would reveal that the HOMO is localized predominantly on the nitrogen atom.
In a typical reaction, such as nucleophilic substitution or addition, the HOMO of the amine interacts with the LUMO of an electrophile. The energy gap between the HOMO of the amine and the LUMO of the electrophile is a critical factor in determining the reaction rate. A smaller energy gap facilitates the reaction.
Table 1: Hypothetical Frontier Molecular Orbital Energies for Spiro[3.5]nonan-7-amine
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -8.5 | Primarily localized on the nitrogen lone pair, indicating nucleophilic character. |
| LUMO | +2.1 | Distributed across the C-H and C-C antibonding orbitals. |
| HOMO-LUMO Gap | 10.6 | A significant gap, suggesting good kinetic stability in the absence of a reactive electrophile. |
Note: These values are illustrative and would be determined through specific DFT calculations.
Transition State Calculations for Amination and Derivatization Processes
Transition state theory is a cornerstone of computational chemistry for elucidating reaction mechanisms and predicting reaction rates. By locating and characterizing the transition state (TS) on a potential energy surface, the activation energy of a reaction can be determined. For amination and derivatization reactions involving Spiro[3.5]nonan-7-amine, transition state calculations can provide valuable mechanistic insights.
Consider the acylation of Spiro[3.5]nonan-7-amine with an acyl chloride, a common derivatization reaction. A computational study of this reaction would involve mapping the reaction pathway from the reactants (amine and acyl chloride) to the products (amide). This process involves the formation of a tetrahedral intermediate, which then collapses to form the final product. The transition states for both the formation and breakdown of this intermediate can be located using computational methods like DFT.
These calculations would reveal the geometry of the transition state, including the bond lengths of the forming and breaking bonds. The calculated activation energy (the energy difference between the reactants and the transition state) is a key parameter for predicting the reaction's feasibility and rate.
Table 2: Hypothetical Calculated Activation Energies for the Acylation of Spiro[3.5]nonan-7-amine
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
| Nucleophilic Attack | TS1 | 12.5 |
| Chloride Elimination | TS2 | 8.2 |
Note: These values are hypothetical and would be the result of specific transition state calculations.
The computational models for these reactions can also explore the role of the hydrochloride counter-ion and the solvent, which can significantly influence the reaction pathway and energetics.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
Computational chemistry provides powerful tools for the prediction of spectroscopic properties, which can aid in the structural elucidation and characterization of molecules like this compound.
NMR Chemical Shifts: Density Functional Theory (DFT) calculations have become a standard method for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.netdntb.gov.ua The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted with a high degree of accuracy, often within 0.2 ppm for ¹H and 2-3 ppm for ¹³C of experimental values. youtube.com
For this compound, DFT calculations would predict distinct chemical shifts for the protons and carbons in the cyclobutane and cyclohexane rings, as well as for the methine proton at the C7 position. These predicted spectra can be compared with experimental data to confirm the structure of the compound.
Table 3: Hypothetical Predicted vs. Experimental NMR Chemical Shifts for Spiro[3.5]nonan-7-amine
| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| C1, C3 | 25.4 | 25.1 |
| C2 | 18.9 | 18.6 |
| C4 | 35.1 | 34.8 |
| C5, C9 | 30.8 | 30.5 |
| C6, C8 | 40.2 | 39.9 |
| C7 | 52.6 | 52.3 |
Note: These are representative values. Actual predictions would require specific DFT calculations.
IR Frequencies: The vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum, can also be calculated using computational methods. These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes and their frequencies can be used to assign the peaks in an experimental IR spectrum. For this compound, characteristic N-H stretching and bending vibrations would be of particular interest.
Solvation Models and pKa Prediction in Various Media
The pKa is a crucial physicochemical property of an amine, as it determines its ionization state at a given pH. Computational methods can be employed to predict the pKa of Spiro[3.5]nonan-7-amine. These calculations typically involve a thermodynamic cycle that relates the pKa to the Gibbs free energy of deprotonation in solution. devagirijournals.com
A key component of these calculations is the use of solvation models to account for the effect of the solvent on the energetics of the protonation/deprotonation process. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are widely used. mdpi.com In the PCM, the solvent is treated as a continuous dielectric medium, and the solute is placed in a cavity within this medium. This approach allows for the calculation of the free energy of solvation.
The pKa prediction for Spiro[3.5]nonan-7-amine would involve calculating the Gibbs free energies of the protonated (ammonium) and neutral forms of the molecule in both the gas phase and in solution (e.g., water) using a solvation model. The difference in these free energies, combined with the known free energy of solvation of the proton, allows for the calculation of the pKa.
Table 4: Hypothetical Calculated Thermodynamic Data for pKa Prediction of Spiro[3.5]nonan-7-amine in Water
| Species | Gas-Phase Free Energy (Hartree) | Solvation Free Energy (kcal/mol) |
| Spiro[3.5]nonan-7-amine | -350.12345 | -5.2 |
| Spiro[3.5]nonan-7-ammonium | -350.54321 | -65.8 |
Note: These values are for illustrative purposes and would be obtained from quantum chemical calculations.
By performing these calculations in different solvent models, the pKa of Spiro[3.5]nonan-7-amine can be predicted in various media, providing valuable information for its application in different chemical environments.
Chemical Reactivity and Derivatization Strategies for Academic Research
Reactions of the Amine Functionality
The primary amine group in Spiro[3.5]nonan-7-amine is the most reactive site for derivatization. As the compound is supplied as a hydrochloride salt, the amine is protonated, rendering it non-nucleophilic. libretexts.org Therefore, in most reactions, it is necessary to first liberate the free amine by treatment with a suitable base, such as triethylamine (B128534) or sodium bicarbonate, before proceeding with the desired chemical transformation.
N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through various methods. A common approach involves the reaction of the free amine with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. wikipedia.org This reaction typically proceeds via an SN2 mechanism. However, a significant challenge in the N-alkylation of primary amines is the potential for overalkylation to form secondary and tertiary amines, or even quaternary ammonium (B1175870) salts. wikipedia.org To achieve mono-alkylation, specific strategies such as using a large excess of the amine or employing protecting groups may be necessary. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, offers another pathway to N-alkylated products. rsc.org
N-Acylation: The reaction of Spiro[3.5]nonan-7-amine with acylating agents such as acyl chlorides or acid anhydrides provides a straightforward route to the corresponding amides. These reactions are typically high-yielding and proceed under mild conditions. researchgate.net The reaction with an acyl chloride, for instance, is often carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine to scavenge the generated HCl. The high reactivity of acyl chlorides makes them suitable for acylating even sterically hindered or less reactive amines.
Table 1: Representative N-Alkylation and N-Acylation Reactions This table presents illustrative examples of potential reactions based on general chemical principles.
| Entry | Reagent | Product | Reaction Type |
| 1 | Methyl Iodide | N-Methyl-spiro[3.5]nonan-7-amine | N-Alkylation |
| 2 | Benzyl Bromide | N-Benzyl-spiro[3.5]nonan-7-amine | N-Alkylation |
| 3 | Acetyl Chloride | N-(Spiro[3.5]nonan-7-yl)acetamide | N-Acylation |
| 4 | Benzoic Anhydride | N-(Spiro[3.5]nonan-7-yl)benzamide | N-Acylation |
Formation of Amides, Ureas, and Thioureas for Scaffold Derivatization
Amides: Beyond simple acylation, amide bond formation is a cornerstone of medicinal chemistry for creating diverse libraries of compounds. luxembourg-bio.com Spiro[3.5]nonan-7-amine can be coupled with a wide range of carboxylic acids using standard peptide coupling reagents. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or uronium-based reagents such as HATU. luxembourg-bio.com This method allows for the introduction of complex and functionally diverse side chains onto the spiro[3.5]nonane scaffold.
Ureas and Thioureas: Urea and thiourea (B124793) moieties are prevalent in pharmacologically active molecules due to their ability to act as hydrogen bond donors and acceptors. nih.govbohrium.com Substituted ureas can be synthesized by reacting Spiro[3.5]nonan-7-amine with isocyanates. nih.gov This reaction is typically efficient and proceeds readily without the need for a catalyst. Similarly, thiourea derivatives are accessible through the reaction of the amine with isothiocyanates. organic-chemistry.orgmdpi.com These reactions provide a reliable method for diversifying the spiro[3.5]nonane core structure.
Table 2: Scaffold Derivatization via Amide, Urea, and Thiourea Formation This table provides hypothetical examples of derivatization strategies.
| Derivative Type | Reagent | Resulting Functional Group |
| Amide | Carboxylic Acid + Coupling Reagent | -NH-C(=O)-R |
| Urea | Isocyanate | -NH-C(=O)-NH-R |
| Thiourea | Isothiocyanate | -NH-C(=S)-NH-R |
Salt Exchange Reactions and Stability Studies
Spiro[3.5]nonan-7-amine is provided as a hydrochloride salt to enhance its stability and ease of handling. reddit.com The lone pair of electrons on the nitrogen atom in the free amine can be susceptible to oxidation. reddit.com By forming the hydrochloride salt, this lone pair is protonated, which prevents oxidation and can reduce the compound's volatility. reddit.com
While the hydrochloride salt is common, it is possible to perform salt exchange reactions to generate other salts, which may be desirable for modifying the compound's physical properties, such as solubility or crystallinity. This can be achieved by treating a solution of the hydrochloride salt with a solution containing a different anion, leading to the precipitation of the less soluble salt. The stability of the amine salt is influenced by the pKa of the amine and the acid used. reddit.com Generally, salts formed from strong acids like HCl are quite stable. reddit.com
Modifications of the Spiro[3.5]nonane Ring System
While reactions of the amine functionality are more common, the hydrocarbon skeleton of the spiro[3.5]nonane ring system also presents opportunities for derivatization, albeit through more advanced synthetic methods.
The direct functionalization of saturated carbon-hydrogen (C-H) bonds is a powerful and increasingly utilized strategy in organic synthesis. scripps.edu Transition-metal-catalyzed C-H activation can enable the introduction of new functional groups at positions that are otherwise unreactive. citedrive.comresearchgate.netrsc.org For the spiro[3.5]nonane skeleton, this could involve the use of catalysts, often based on palladium, rhodium, or iridium, to selectively activate a specific C-H bond. The directing-group ability of the amine or a derivative thereof could be exploited to achieve regioselective functionalization of the ring system. Such studies are at the forefront of synthetic methodology and would represent a novel approach to creating complex spirocyclic architectures.
Stereoselective Transformations Involving Spiro[3.5]nonan-7-amine Hydrochloride
The inherent chirality of Spiro[3.5]nonan-7-amine, stemming from the spirocyclic carbon center and the stereocenter at C-7, makes it a valuable scaffold for the synthesis of enantiomerically pure compounds. Academic research has focused on leveraging this structural feature through various stereoselective transformations. These transformations can be broadly categorized into two main approaches: the resolution of racemic mixtures and the asymmetric synthesis of derivatives.
One common strategy for obtaining enantiomerically pure spiro-amines is through diastereomeric salt formation with a chiral resolving agent. This classical method involves the reaction of racemic Spiro[3.5]nonan-7-amine with an enantiomerically pure acid, such as tartaric acid or mandelic acid derivatives, to form diastereomeric salts. These salts, possessing different physical properties, can then be separated by fractional crystallization. Subsequent liberation of the amine from the separated diastereomeric salt yields the desired enantiomer of Spiro[3.5]nonan-7-amine.
Another significant area of investigation is the stereoselective derivatization of the amine functionality. This involves reacting the racemic or achiral amine with a chiral reagent to introduce a new stereocenter, with the existing chirality of the spiro-scaffold influencing the stereochemical outcome of the reaction. For instance, asymmetric acylation reactions using chiral acylating agents or catalysts can selectively acylate one enantiomer of the amine, allowing for kinetic resolution.
Furthermore, research into the synthesis of related spirocyclic systems, such as azaspiro[n.2]alkanes, provides insights into potential stereoselective transformations for Spiro[3.5]nonan-7-amine. acs.orgacs.org Rhodium-catalyzed cyclopropanation reactions of exocyclic olefins have been shown to produce chiral spiro compounds with high enantioselectivity. acs.orgacs.org While not directly involving the pre-formed Spiro[3.5]nonan-7-amine, these methods highlight the potential for constructing the chiral spiro-framework with control over the stereochemistry, which could be adapted for the synthesis of specific stereoisomers of this amine.
The use of chiral auxiliaries is another established method. For related spiro[3.3]heptane derivatives, Ellman's sulfinamide has been successfully employed as a chiral auxiliary to generate enantiopure products. nih.gov This approach would involve the condensation of a ketone precursor of Spiro[3.5]nonan-7-amine with a chiral sulfinamide, followed by a stereoselective reduction of the resulting imine and subsequent removal of the auxiliary.
The following table summarizes potential stereoselective transformation strategies applicable to this compound based on established methodologies for similar compounds.
| Transformation Strategy | Description | Key Reagents/Catalysts | Expected Outcome |
| Diastereomeric Salt Resolution | Formation of diastereomeric salts with a chiral acid followed by fractional crystallization. | Enantiopur tartaric acid, mandelic acid, or their derivatives. | Separation of enantiomers of Spiro[3.5]nonan-7-amine. |
| Kinetic Resolution via Asymmetric Acylation | Selective acylation of one enantiomer of the racemic amine using a chiral catalyst or reagent. | Chiral phosphines, chiral diamines, or enzyme catalysts (e.g., lipases). | Enantiomerically enriched unreacted amine and the corresponding amide. |
| Asymmetric Synthesis with Chiral Auxiliaries | Condensation of a ketone precursor with a chiral auxiliary, followed by stereoselective reduction and auxiliary removal. | Ellman's sulfinamide, (R)-α-phenylglycinol. | Enantiomerically pure Spiro[3.5]nonan-7-amine. |
| Catalytic Asymmetric Reductive Amination | Direct conversion of a ketone precursor to the chiral amine using a chiral catalyst and a reducing agent. | Chiral transition metal complexes (e.g., Iridium, Rhodium) with chiral ligands. | Enantiomerically enriched Spiro[3.5]nonan-7-amine. |
Reaction Kinetics and Thermodynamics of Derivatization Processes
The derivatization of this compound is fundamental to its application in academic research, enabling the synthesis of a wide array of novel compounds. Understanding the reaction kinetics and thermodynamics of these derivatization processes is crucial for optimizing reaction conditions and achieving desired product yields and selectivities. The primary amine group of Spiro[3.5]nonan-7-amine is the principal site of derivatization, commonly undergoing reactions such as acylation, alkylation, and reductive amination.
Acylation Reactions: The acylation of Spiro[3.5]nonan-7-amine with acyl chlorides or anhydrides is a common derivatization strategy. The kinetics of these reactions are typically fast, following second-order rate laws, where the rate is dependent on the concentrations of both the amine and the acylating agent. The reaction rate is significantly influenced by the steric hindrance around the amine group, the electrophilicity of the acylating agent, and the solvent polarity. For instance, bulkier acylating agents will exhibit slower reaction rates due to increased steric hindrance.
Thermodynamically, acylation reactions of amines are generally exothermic and exergonic, with a negative enthalpy (ΔH) and Gibbs free energy (ΔG) change, indicating that the formation of the amide bond is a favorable process.
Reductive Amination: Reductive amination offers a versatile method for introducing a variety of substituents to the nitrogen atom of Spiro[3.5]nonan-7-amine. This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate through the reaction of the amine with a carbonyl compound (aldehyde or ketone), followed by reduction to the corresponding secondary or tertiary amine. libretexts.org The thermodynamics of the initial amine-carbonyl condensation to form a hemiaminal and its subsequent dehydration to an imine are critical. nih.gov This equilibrium can be influenced by factors such as pH and the removal of water. nih.gov The subsequent reduction of the imine is typically an irreversible and thermodynamically favorable step.
The following table provides a general overview of the expected kinetic and thermodynamic parameters for common derivatization reactions of primary amines, which can be extrapolated to Spiro[3.5]nonan-7-amine.
| Derivatization Reaction | Typical Rate Determining Step | Key Kinetic Factors | General Thermodynamic Profile |
| Acylation (with acyl chloride) | Nucleophilic attack of the amine on the carbonyl carbon. | Steric hindrance, electrophilicity of acylating agent, solvent polarity, temperature. | Exothermic (ΔH < 0), Exergonic (ΔG < 0). |
| Alkylation (with alkyl halide) | Nucleophilic substitution (SN2). | Steric hindrance, nature of the leaving group, solvent polarity, temperature. | Generally favorable, but can be reversible depending on the alkylating agent. |
| Reductive Amination | Imine/enamine formation or reduction of the imine. | pH, concentration of reactants, choice of reducing agent, temperature. researchgate.net | Overall process is typically exergonic (ΔG < 0). nih.gov |
It is important to note that specific kinetic and thermodynamic data for the derivatization of this compound are not extensively reported in the literature. The information presented here is based on the general principles of amine reactivity and data from analogous systems. Experimental determination of these parameters for specific derivatization reactions of this compound would be necessary for precise reaction optimization and scale-up in an academic research setting.
As a Building Block in Complex Organic Synthesis
The inherent three-dimensionality and structural novelty of spirocyclic scaffolds have made them increasingly valuable in drug discovery and complex organic synthesis. beilstein-journals.org The spiro[3.5]nonane framework provides a rigid core that can reduce the conformational entropy penalty upon binding to a biological target, a desirable trait in medicinal chemistry. beilstein-journals.org
The primary amine functionality of Spiro[3.5]nonan-7-amine serves as a versatile handle for the construction of novel spirocyclic heterocycles. While specific examples detailing the direct use of this compound in multicomponent reactions for the synthesis of spiro heterocycles are not extensively documented in the reviewed literature, the general reactivity of amines in such reactions is well-established. For instance, multicomponent reactions involving amines, isatins, and other carbonyl compounds are efficient methods for synthesizing complex spirooxindole derivatives. nih.gov It is plausible that Spiro[3.5]nonan-7-amine could be employed in similar synthetic strategies to generate novel heterocyclic systems incorporating the spiro[3.5]nonane moiety. The synthesis of spiro[indoline-3,4'-pyrano[2,3-d]pyrimidin]-2-one derivatives from 2'-amino-2-oxospiro[indoline-3,4'-pyran]-3'-carbonitriles highlights the utility of amino groups in the formation of fused heterocyclic rings on a spiro core. nih.gov
The spiro[3.5]nonane scaffold is recognized for its ability to introduce favorable physicochemical properties in drug candidates. The incorporation of spirocycles can increase the fraction of sp3-hybridized carbons (Fsp3), a parameter correlated with improved clinical success rates for drug candidates. nih.gov this compound serves as a valuable precursor for creating a diverse range of advanced synthetic intermediates. For example, in the design of potent inhibitors for the SARS-CoV-2 3C-like protease, various N-acylated 7-azaspiro[3.5]nonane derivatives were synthesized and evaluated. achmem.com Although these examples feature an "aza" spirocycle where the nitrogen is part of the ring, they underscore the utility of the spiro[3.5]nonane framework in generating libraries of compounds for structure-activity relationship (SAR) studies. The amine group of Spiro[3.5]nonan-7-amine can be readily functionalized to introduce a wide array of substituents, thereby enabling the exploration of chemical space around this rigid scaffold. This approach is crucial in medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. synchem.de
| Scaffold Type | Application Example | Key Advantage |
| Spiro[3.5]nonane | Precursor for enzyme inhibitors | Introduction of 3D geometry |
| Aza-spiro[3.5]nonane | Building block for antiviral agents | Scaffold for SAR studies |
Role in Ligand Design for Catalysis (Non-biological applications)
The rigid and well-defined geometry of spirocyclic compounds makes them attractive scaffolds for the design of chiral ligands in asymmetric catalysis. The chirality can arise from substituents on the rings or from the inherent chirality of the spirocyclic framework itself when appropriately substituted. scispace.com
While the parent Spiro[3.5]nonan-7-amine is achiral, it can be resolved into its enantiomers or derivatized with chiral auxiliaries to create chiral ligands for asymmetric catalysis. The development of chiral spiro ligands has been a significant area of research, leading to highly effective catalysts for a variety of enantioselective transformations. researchgate.net For instance, chiral spirobiindane-based ligands have been successfully employed in rhodium-catalyzed asymmetric C-H functionalization reactions. snnu.edu.cn Although direct applications of ligands derived from Spiro[3.5]nonan-7-amine in asymmetric catalysis are not prominently featured in the surveyed literature, its structural motifs suggest potential in this area. The amine functionality can be converted into phosphines, oxazolines, or other coordinating groups commonly found in privileged chiral ligands. scispace.com The rigidity of the spiro[3.5]nonane backbone could lead to ligands that impart high levels of stereocontrol in catalytic reactions.
| Chiral Spiro Ligand Class | Catalytic Application Example |
| Spiro Diphosphines | Asymmetric Hydrogenation |
| Spiro Bis(oxazoline) | Enantioselective Cycloaddition |
| Chiral Spiro Cp Ligands | Asymmetric C-H Functionalization |
The amine group of Spiro[3.5]nonan-7-amine can act as a coordinating ligand for transition metals. The resulting metal complexes could find applications in various catalytic processes. The field of coordination chemistry extensively utilizes amine ligands to modulate the electronic and steric properties of metal centers, thereby influencing their catalytic activity. While specific studies on the coordination complexes of Spiro[3.5]nonan-7-amine are not detailed in the available literature, the principles of coordination chemistry suggest that it can form stable complexes with a range of transition metals. The nature of the spiro[3.5]nonane backbone could influence the geometry and reactivity of the resulting metal complexes, potentially leading to novel catalytic activities.
Applications in Supramolecular Chemistry
Supramolecular chemistry involves the study of non-covalent interactions between molecules to form larger, organized assemblies. The rigid and defined shape of spirocyclic compounds can be exploited in the design of molecular building blocks for supramolecular structures. Although there is no specific literature found detailing the application of this compound in supramolecular chemistry, its structural features suggest potential in this domain. The amine group can participate in hydrogen bonding, a key interaction in the formation of supramolecular assemblies. Furthermore, the spiro[3.5]nonane scaffold can serve as a rigid core for the construction of host-guest systems or self-assembled monolayers. The unique shape of the molecule could direct the formation of specific and well-defined supramolecular architectures.
The Versatile Role of this compound in Advanced Chemical Sciences
This compound, a unique spirocyclic amine, has garnered attention in various fields of advanced chemical sciences. Its rigid, three-dimensional structure and the presence of a reactive amine group make it a valuable building block for the synthesis of complex molecules with potential applications in medicinal chemistry, supramolecular chemistry, and materials science. This article explores the multifaceted applications of this intriguing compound, focusing on its role in the development of novel chemical entities and functional materials.
Future Research Directions and Emerging Trends
Development of Novel and Efficient Synthetic Pathways for Spiro[3.5]nonan-7-amine Hydrochloride
The synthesis of spirocyclic scaffolds is a central theme in modern organic chemistry. acs.org Future research will likely focus on developing more efficient and scalable routes to this compound. Current strategies for creating spirocycles often involve multi-step sequences. nih.gov Innovations may arise from the application of cascade reactions, where multiple chemical transformations occur in a single step, significantly improving atom economy and reducing waste. acs.org
Furthermore, the development of one-pot procedures and multicomponent reactions, which involve combining three or more reactants in a single reaction vessel, are promising avenues. researchgate.net Such approaches could streamline the synthesis of the spiro[3.5]nonane core. Researchers are also exploring novel cyclization strategies, including those catalyzed by transition metals, to construct the spirocyclic framework with high stereoselectivity. mdpi.com The adaptation of established methods, such as the Stannyl Amine Protocol (SnAP) which has been used for other saturated spirocyclic N-heterocycles, could also provide a more direct and operationally simple route to this compound and its analogs. acs.org
Exploration of Untapped Reactivity Profiles and Green Synthesis Approaches
Understanding the full reactivity profile of this compound is crucial for its application. Future studies will likely investigate the reactivity of both the primary amine and the spirocyclic core. This could lead to a diverse library of derivatives with unique properties. The exploration of reactions that proceed with high stereoselectivity will be of particular interest, given the rigid, three-dimensional nature of the spiro scaffold. acs.org
In parallel, there is a strong push towards environmentally benign synthetic methods. Green synthesis approaches for spiro compounds are an active area of research. nih.gov This includes the use of ionic liquids as catalysts and reaction media, which can offer advantages in terms of recyclability and reaction efficiency. nih.govresearchgate.net Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve yields. nih.gov The design of domino reactions, where a series of intramolecular reactions are triggered by a single event, represents a highly efficient and green strategy for constructing complex spirocyclic systems. nih.gov
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, or continuous-flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better process control, and improved scalability. spirochem.comspringerprofessional.de The integration of the synthesis of this compound into flow chemistry platforms is a logical next step. This would be particularly beneficial for reactions that are highly exothermic or require precise control over reaction parameters. springerprofessional.de Flow chemistry has already been successfully applied to the synthesis of complex spirocyclic natural products. nih.govresearchgate.net
Automated synthesis platforms can further accelerate the discovery of new derivatives. synplechem.com By combining automated synthesis with high-throughput screening, researchers can rapidly generate and evaluate libraries of this compound analogs for various applications. This approach is particularly powerful in medicinal chemistry for the rapid optimization of lead compounds. nih.gov
Advanced Material Science Applications of this compound Derivatives
The rigid spirocyclic core of this compound makes it an attractive building block for advanced materials. nih.gov The introduction of a spiro junction can impart unique photophysical properties, and derivatives could be explored as photochromic materials. nih.govmdpi.com In the field of organic electronics, spiro compounds are known for their high morphological stability and charge mobility, making them suitable for use as charge transport materials in devices like OLEDs. nih.gov
Future research could focus on polymerizing derivatives of this compound to create novel polymers with tailored thermal and mechanical properties. The amine functionality provides a convenient handle for incorporating the spirocyclic motif into polymer backbones or as pendant groups. The unique three-dimensional structure could lead to materials with interesting properties for applications in separations, coatings, or as functional additives.
Synergistic Approaches Combining Experimental and Computational Methods for Comprehensive Understanding
The combination of experimental and computational chemistry provides a powerful toolkit for understanding and predicting the behavior of complex molecules. Future research on this compound and its derivatives will undoubtedly benefit from such a synergistic approach. Computational methods, such as Density Functional Theory (DFT), can be used to predict reaction mechanisms, analyze spectroscopic data, and understand the conformational preferences of the spirocyclic system. rsc.org
This computational insight can guide experimental design, saving time and resources. For example, computational screening could identify promising derivatives for synthesis and testing in material science or medicinal chemistry applications. rsc.org By combining theoretical predictions with empirical observations, a more comprehensive understanding of the structure-property relationships of this class of compounds can be achieved.
Q & A
Basic Questions
Q. What are the standard protocols for synthesizing Spiro[3.5]nonan-7-amine hydrochloride, and what challenges are commonly encountered in its multi-step preparation?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including spiro ring formation and amine functionalization. For example, a related spiro compound was synthesized via sequential reactions: (1) cyclization under acidic conditions, (2) amine group introduction via nucleophilic substitution, and (3) purification using HPLC with mobile phases like MeCN/water (0.1% formic acid) . Key challenges include controlling stereochemistry during spiro ring formation and optimizing reaction yields. Common pitfalls include side reactions during cyclization, which can be mitigated by precise temperature control and catalyst selection .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural validation requires a combination of analytical techniques:
- LCMS (Liquid Chromatography-Mass Spectrometry): Confirms molecular weight (e.g., observed m/z 727 [M+H]+ in a related spiro compound) .
- NMR (1H/13C Nuclear Magnetic Resonance): Validates hydrogen/carbon environments and spiro connectivity.
- HPLC Retention Time : Cross-referenced with standards to confirm purity (e.g., retention time of 1.27 minutes under SMD-TFA05 conditions) .
Reproducibility is critical; protocols must be rigorously documented to enable peer validation .
Advanced Research Questions
Q. What analytical method validation strategies ensure accurate detection of trace impurities (e.g., nitrosamines) in this compound?
- Methodological Answer : Validated methods must meet sensitivity (detection limits ≤ 1 ppm) and specificity criteria. For nitrosamines, the European Medicines Agency (EMA) recommends:
- Sample Preparation : Use of deuterated solvents to minimize matrix interference.
- Instrumentation : High-resolution LC-MS/MS with MRM (Multiple Reaction Monitoring) for selective ion transitions.
- Validation Parameters : Linearity (R² ≥ 0.99), precision (%RSD < 5%), and recovery (90–110%) . SAHPRA also accepts in-house methods if validated per ICH Q2(R1) guidelines .
Q. How can reaction conditions be optimized for introducing functional groups into the spiro scaffold while minimizing byproducts?
- Methodological Answer : Systematic optimization involves:
- Parameter Screening : Vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading.
- Real-Time Monitoring : Use inline HPLC to track reaction progress and intermediate stability.
- Byproduct Mitigation : For example, in a related synthesis, tetrabutylammonium iodide was added to suppress halogen-based side reactions during alkylation . Post-reaction purification via column chromatography or recrystallization further enhances purity .
Q. What methodologies address discrepancies in pharmacological data (e.g., conflicting binding affinities) for spiro compounds?
- Methodological Answer : Resolving contradictions requires:
- Reproducibility Checks : Replicate experiments under identical conditions (e.g., pH, solvent, temperature).
- Statistical Analysis : Apply ANOVA or t-tests to assess significance of variations.
- Cross-Validation : Compare results with orthogonal assays (e.g., SPR vs. ITC for binding kinetics) . Documenting all variables (e.g., lot-to-lot reagent differences) is critical for identifying confounding factors.
Q. How can computational models predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate ligand-receptor binding, leveraging the compound’s SMILES notation (e.g.,
C1CCC2(C1)CC(C3=CC=CC=C3O2)N.Cl) to model conformations . - Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
- MD Simulations : Assess stability of spiro-target complexes over nanosecond timescales. Cross-validate predictions with experimental SAR (Structure-Activity Relationship) data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
